![molecular formula C19H16N4O2S B2896255 6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049467-70-0](/img/structure/B2896255.png)
6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that have been studied for their potential applications in various fields. They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Chemical Reactions Analysis
Imidazo[2,1-b]thiazoles can undergo a variety of chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazoles can vary widely depending on their specific structure. Factors such as the presence of functional groups and substituents can significantly influence properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on compounds with structures similar to 6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide often involves their synthesis and evaluation of biological activities. For example, novel compounds bearing the imidazo[2,1-b]thiazole scaffold were designed and synthesized, showing potential as inhibitors against cancer cell lines, indicating their utility in developing cancer therapies (Ding et al., 2012). Similarly, the synthesis of 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles related to levamisole demonstrated significant inhibitory effects on in vitro neutrophil activation, suggesting their potential as anti-inflammatory agents (Andreani et al., 2000).
Chemical Properties and Applications
The chemical properties of these compounds, such as their ability to interact with DNA, have been explored in various studies. For instance, selenylated imidazo[1,2-a]pyridines have been investigated for their antitumor effects against breast cancer cells, demonstrating DNA cleavage and apoptotic activity, thus indicating their potential in chemotherapy (Almeida et al., 2018).
Antimicrobial and Antitubercular Activity
Some derivatives are designed for antimicrobial and antitubercular activities. For instance, N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were identified as new antitubercular agents, displaying excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, showcasing a direction for the development of new treatments for tuberculosis (Wu et al., 2016).
Corrosion Inhibition
The application of thiazole-based pyridine derivatives as corrosion inhibitors for mild steel in acidic environments demonstrates the versatility of these compounds beyond biomedical applications. These compounds showed significant efficiency in protecting steel surfaces, indicating their potential in industrial applications (Chaitra et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular processes .
Mode of Action
For instance, some imidazo[1,2-a]pyridine and -pyrimidine compounds have been found to disrupt mitochondrial functions or cause nuclear DNA damage .
Biochemical Pathways
Related compounds have been shown to affect various cellular processes, including chemiluminescence properties .
Result of Action
Related compounds have been shown to have various effects, such as causing mitochondrial disruption or nuclear dna damage .
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-15-7-5-13(6-8-15)16-11-23-17(12-26-19(23)22-16)18(24)21-10-14-4-2-3-9-20-14/h2-9,11-12H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCILZQHCKIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

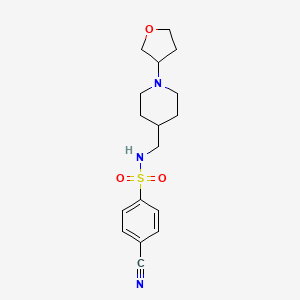

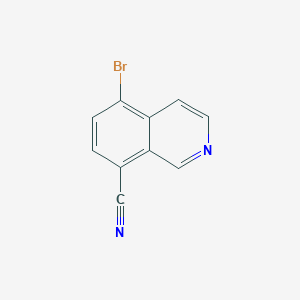
![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide](/img/structure/B2896178.png)
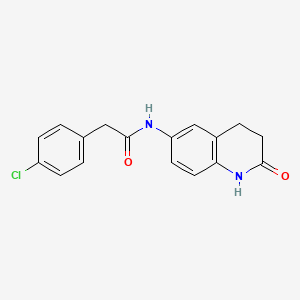
![2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2896181.png)
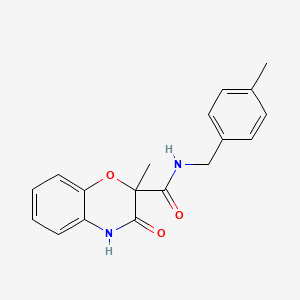
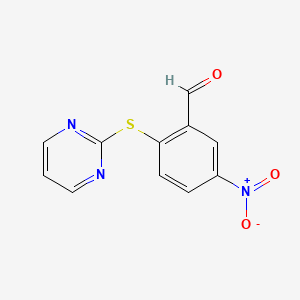
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2896189.png)
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2896190.png)
![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2896191.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2896194.png)